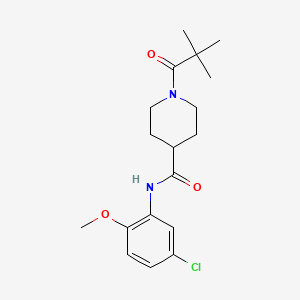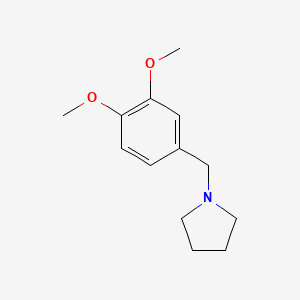
N-(5-chloro-2-methoxyphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide, also known as JNJ-1930942, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamides and has been found to possess interesting pharmacological properties.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. This compound has been found to possess interesting pharmacological properties, including analgesic, anti-inflammatory, and anticonvulsant effects. Moreover, this compound has been shown to be a potent and selective blocker of the T-type calcium channel, which is involved in the regulation of neuronal excitability.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide is based on its ability to block the T-type calcium channel. This channel is involved in the regulation of neuronal excitability and is expressed in various tissues, including the brain, heart, and immune system. By blocking this channel, this compound reduces the influx of calcium ions into cells, thereby decreasing their excitability and activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been found to reduce pain and inflammation in animal models of neuropathic pain and inflammatory pain. Moreover, this compound has been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, this compound has been found to have cardioprotective effects in animal models of ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-methoxyphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide has several advantages and limitations for lab experiments. One of the main advantages is its potency and selectivity for the T-type calcium channel. Moreover, this compound has been extensively studied in animal models, which makes it a valuable tool for investigating the role of the T-type calcium channel in various physiological and pathological conditions. However, one of the main limitations is the lack of data on the pharmacokinetics and pharmacodynamics of this compound in humans, which limits its potential clinical applications.
Orientations Futures
There are several future directions for the research on N-(5-chloro-2-methoxyphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide. One of the main directions is the investigation of the potential therapeutic applications of this compound in various neurological and cardiovascular disorders. Moreover, the development of more potent and selective T-type calcium channel blockers based on the structure of this compound is another promising direction. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound in humans is also an important direction for future research.
Conclusion:
In conclusion, this compound is a small molecule that has been extensively studied for its potential therapeutic applications. This compound has been found to possess interesting pharmacological properties, including analgesic, anti-inflammatory, and anticonvulsant effects. Moreover, this compound has been shown to be a potent and selective blocker of the T-type calcium channel, which is involved in the regulation of neuronal excitability. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3/c1-18(2,3)17(23)21-9-7-12(8-10-21)16(22)20-14-11-13(19)5-6-15(14)24-4/h5-6,11-12H,7-10H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGUFCAKPSJPCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-methoxyphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4657107.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide](/img/structure/B4657114.png)


![2-{3-methoxy-4-[2-(phenylthio)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4657130.png)
![N-(3,4-dimethylphenyl)-2-{[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4657139.png)
![ethyl 5-[6-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate](/img/structure/B4657141.png)

![2-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4657152.png)

![2-[(3,4-dimethylphenyl)sulfonyl]-1,4-phenylene dibenzoate](/img/structure/B4657162.png)
![methyl 2-({[3-(4-biphenylyl)-4-oxido-2-oxo-1(2H)-quinoxalinyl]oxy}methyl)benzoate](/img/structure/B4657165.png)
![methyl 2-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4657172.png)